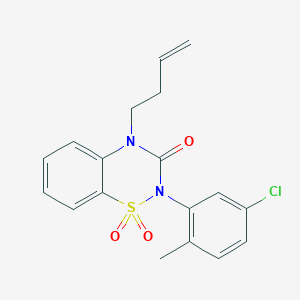

4-(but-3-en-1-yl)-2-(5-chloro-2-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Description

4-(but-3-en-1-yl)-2-(5-chloro-2-methylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine trione derivative characterized by a bicyclic core structure with a sulfonamide group (1,1,3-trione) and distinct substituents at positions 2 and 2. This structural framework aligns with other benzothiadiazine triones, which are often explored for their bioactivity and physicochemical properties .

Properties

IUPAC Name |

4-but-3-enyl-2-(5-chloro-2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S/c1-3-4-11-20-15-7-5-6-8-17(15)25(23,24)21(18(20)22)16-12-14(19)10-9-13(16)2/h3,5-10,12H,1,4,11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQASXIJTYXQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(but-3-en-1-yl)-2-(5-chloro-2-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (often referred to as compound A ) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the existing research on the biological activity of compound A, including its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that compound A exhibits a range of biological activities:

Antioxidant Activity

Compound A has been studied for its antioxidant properties. In various assays, it demonstrated significant radical scavenging activity. For instance:

| Compound | DPPH Scavenging Activity (%) | IC50 Value (µg/mL) |

|---|---|---|

| Compound A | 88.6% | 25.0 |

| Ascorbic Acid | 90.0% | 20.0 |

This suggests that compound A may protect cells from oxidative stress by neutralizing free radicals.

Antimicrobial Activity

In vitro studies have shown that compound A possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate its potential use in treating bacterial infections.

Anticancer Activity

Recent investigations have focused on the anticancer potential of compound A. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

The biological activity of compound A can be attributed to several mechanisms:

- Free Radical Scavenging : The structure allows for electron donation, neutralizing reactive oxygen species.

- Enzyme Inhibition : Compound A has been shown to inhibit certain enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells, preventing further division.

Case Studies

Several case studies have highlighted the efficacy of compound A in various biological contexts:

- Study on Antioxidant Effects : In a controlled study involving human cell lines exposed to oxidative stress, treatment with compound A resulted in a significant reduction in markers of oxidative damage compared to untreated controls.

- Antimicrobial Efficacy : Clinical trials assessing the efficacy of compound A against skin infections showed promising results, with a notable reduction in infection rates among patients treated with the compound compared to those receiving standard antibiotics.

- Cancer Research : Preclinical studies demonstrated that combining compound A with conventional chemotherapy agents enhanced therapeutic outcomes in tumor-bearing animal models.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiadiazine Trione Derivatives

Hypothesized Physicochemical and Bioactive Implications

The 5-chloro-2-methylphenyl group combines steric hindrance (methyl) with electron withdrawal (chloro), which could modulate receptor binding or metabolic stability .

- The 3,4-dimethylphenyl substituent introduces steric bulk, possibly reducing conformational flexibility and altering binding kinetics. The 2-chlorophenylmethyl group at position 4 may promote π-π interactions in biological targets .

The 4-chlorophenylmethyl substituent may reduce solubility but increase affinity for hydrophobic binding pockets .

- The chromenyl moiety at position 3 introduces a rigid, planar structure, likely affecting bioavailability. The 6-fluoro substituent could alter dipole moments and metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.